1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone
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Overview
Description
1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone (CAS Number: 28539-02-8) is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 149.15 g/mol
Melting Point: 150-152 °C (lit.)
Appearance: White to almost white powder or crystals .
Preparation Methods
Synthetic Routes: 1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone can be synthesized through various routes. One common method involves the reaction of 2H-benzotriazole-2-methanol with aniline and formaldehyde. The detailed synthetic pathway includes the following steps:
Condensation: Aniline reacts with formaldehyde to form this compound.
Purification: The product is isolated and purified .
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and large-scale purification processes.
Chemical Reactions Analysis
1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions.
Reduction: Reduction reactions are possible.
Common Reagents: Reagents such as strong acids, bases, and oxidizing agents are used.
Major Products: The major products depend on reaction conditions and substituents .
Scientific Research Applications
1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for pharmacological properties.
Industry: Employed in materials science and surface chemistry .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone stands out due to its unique structure. it can be compared with other benzotriazole derivatives, such as 1-[(hydroxymethyl)benzotriazolyl]methanol (CAS Number: 80029-43-2) and 2-(1H-benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)hydrazine (CAS Number: 305353-30-4) .
Properties
Molecular Formula |
C20H12N6O2 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[3-(benzotriazole-1-carbonyl)phenyl]-(benzotriazol-1-yl)methanone |
InChI |
InChI=1S/C20H12N6O2/c27-19(25-17-10-3-1-8-15(17)21-23-25)13-6-5-7-14(12-13)20(28)26-18-11-4-2-9-16(18)22-24-26/h1-12H |
InChI Key |
UXEZUSRRLHMUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)C(=O)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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